3-(2-chlorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-5-methylisoxazole-4-carboxamide
説明
This compound is a substituted isoxazole-4-carboxamide featuring a 2-chlorophenyl group at position 3, a methyl group at position 5, and a hydroxyethylamine side chain linked to a 1-methylindolin-5-yl moiety. Its molecular formula is C₂₂H₂₁ClN₃O₃, with a molecular weight of 410.87 g/mol (estimated via structural analogs in –9).
特性
IUPAC Name |
3-(2-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-13-20(21(25-29-13)16-5-3-4-6-17(16)23)22(28)24-12-19(27)15-7-8-18-14(11-15)9-10-26(18)2/h3-8,11,19,27H,9-10,12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYWDURTYJQZJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CC4=C(C=C3)N(CC4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3-(2-chlorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-5-methylisoxazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 392.88 g/mol |
| Solubility | Soluble in organic solvents |
| Log P | 3.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may act as an enzyme inhibitor and modulate receptor activity, leading to a range of pharmacological effects.
Potential Mechanisms
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and pain perception.
Biological Activity
Research indicates that 3-(2-chlorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-5-methylisoxazole-4-carboxamide exhibits several biological activities:
Antiviral Activity
A study highlighted its effectiveness against human adenovirus (HAdV), demonstrating significant antiviral properties with selectivity indexes greater than 100 compared to traditional antiviral agents like niclosamide. The compound showed an IC50 value of 0.27 µM, indicating potent antiviral activity while maintaining low cytotoxicity (CC50 = 156.8 µM) .
Anti-inflammatory Effects
In vitro studies have suggested that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines, although specific mechanisms remain under investigation.
Case Studies
- Study on Antiviral Efficacy : A recent investigation into various substituted analogs revealed that compounds similar to 3-(2-chlorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-5-methylisoxazole-4-carboxamide demonstrated enhanced activity against HAdV, supporting its potential as a therapeutic agent in viral infections .
- Research on Enzyme Interaction : Another study explored the interaction of this compound with specific enzymes related to drug metabolism, suggesting potential applications in enhancing drug efficacy through enzyme modulation .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar chemical entities:
| Compound Name | Biological Activity |
|---|---|
| 3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide | Moderate antiviral effects |
| N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide | Limited anti-inflammatory activity |
類似化合物との比較
Comparison with Structurally Similar Compounds
Compound 39k: 3-(2-Chlorophenyl)-N-[4-(Diethylamino)Phenyl]-5-Methylisoxazole-4-Carboxamide
- Structural Differences: Replaces the hydroxyethyl-indoline group with a 4-(diethylamino)phenyl substituent.
- Key Properties: Molecular Weight: 381.85 g/mol (calculated from formula C₂₀H₂₀ClN₃O₂). Synthesis: Uses HBTU/DIPEA coupling in DMF, followed by diethyl ether extraction and recrystallization (MeOH/H₂O) . Activity: Likely optimized for solubility due to the diethylamino group, which enhances polarity compared to the target compound’s indoline moiety.
N-(5-Chloro-2-Methylphenyl)-3-(2-Chlorophenyl)-5-Methylisoxazole-4-Carboxamide
- Structural Differences : Features a 5-chloro-2-methylphenyl group instead of the hydroxyethyl-indoline side chain.
- Key Properties: Molecular Formula: C₁₈H₁₄Cl₂N₂O₂; Molecular Weight: 361.22 g/mol . ChemSpider ID: 876810. Physicochemical Data: No explicit solubility or melting point reported, but the dual chlorophenyl groups increase hydrophobicity compared to the target compound.
3-(2-Chlorophenyl)-N-(1-Ethyl-2-Oxoindolin-5-Yl)-5-Methylisoxazole-4-Carboxamide (CAS 921837-14-1)
- Structural Differences : Substitutes the hydroxyethyl group with a 1-ethyl-2-oxoindolin-5-yl moiety.
- Key Properties: Molecular Weight: 395.8 g/mol (C₂₁H₁₈ClN₃O₃) . SMILES: CCN1C(=O)Cc2cc(NC(=O)c3c(-c4ccccc4Cl)noc3C)ccc21. Potential Activity: The 2-oxoindolin group may confer kinase inhibitory activity, as seen in related indoline derivatives.
3-(2-Chlorophenyl)-5-Methyl-N-(2-(1-Methyl-4-(Thiophen-2-Yl)-1H-Imidazol-2-Yl)Ethyl)Isoxazole-4-Carboxamide (CAS 1396871-79-6)
- Structural Differences : Replaces the indoline group with a thiophene-containing imidazole-ethyl side chain.
- Key Properties: Molecular Weight: 426.9 g/mol (C₂₁H₁₉ClN₄O₂S) . SMILES: Cc1onc(-c2ccccc2Cl)c1C(=O)NCCc1nc(-c2cccs2)cn1C.
Q & A
Basic: What are the critical parameters for synthesizing this compound, and how are reaction completion and purity ensured?
Answer:
The synthesis involves multi-step reactions under controlled conditions. Key parameters include:
- Temperature control (e.g., reflux in acetic acid for condensation steps) and inert atmosphere (nitrogen gas) to prevent oxidation/hydrolysis .
- Use of thin-layer chromatography (TLC) to monitor intermediate formation and reaction completion .
- Final purification via recrystallization (e.g., DMF/acetic acid mixtures) to isolate the compound .
Purity assurance: High-performance liquid chromatography (HPLC) or mass spectrometry (MS) is recommended for quantifying trace impurities .
Basic: What spectroscopic and crystallographic methods validate the compound’s structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and connectivity, particularly the isoxazole ring and chlorophenyl group .
- X-ray crystallography: Resolves stereochemistry and crystal packing, as demonstrated for structurally similar isoxazole carboxamides .
- Infrared (IR) spectroscopy: Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
Advanced: How can researchers design in vitro assays to evaluate its anticancer activity?
Answer:
- Cell viability assays: Use cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC50 determination) and controls (e.g., cisplatin) .
- Mechanistic studies:
- Apoptosis markers: Caspase-3/7 activation via fluorogenic substrates.
- Cell cycle analysis: Flow cytometry with propidium iodide staining.
- Target identification: Competitive binding assays with purified enzymes (e.g., kinases) or receptors .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Answer:
Contradictions may arise from:
- Purity discrepancies: Validate compound purity via HPLC (>95%) and characterize batches consistently .
- Assay variability: Standardize protocols (e.g., incubation time, serum concentration) and use shared reference compounds.
- Structural analogs: Compare activity of derivatives (e.g., chlorophenyl vs. fluorophenyl substitutions) to identify SAR trends .
Advanced: What computational strategies predict target interactions and binding modes?
Answer:
- Molecular docking: Use software (AutoDock Vina) to model interactions with potential targets (e.g., tubulin, DNA topoisomerases) .
- Molecular dynamics (MD): Simulate ligand-protein stability over time (e.g., 100 ns trajectories in GROMACS) .
- Quantum mechanics (QM): Calculate electrostatic potential maps to optimize substituent electronegativity .
Advanced: How does the heterocyclic isoxazole system influence bioactivity compared to other scaffolds?
Answer:
- Isoxazole advantages:
- Metabolic stability due to resistance to hydrolysis.
- Hydrogen-bonding capability via the N-O motif for target engagement .
- Comparisons: Thiazole or pyrazole analogs may show reduced potency due to altered electronic profiles .
Methodological: How to address solubility limitations in biological assays?
Answer:
- Co-solvents: Use DMSO (<1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug design: Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
Methodological: What strategies optimize scalability without compromising purity?
Answer:
- Flow chemistry: Continuous synthesis reduces side reactions and improves yield .
- Process analytical technology (PAT): Real-time monitoring via in-line IR or Raman spectroscopy .
Analytical: How to quantify trace impurities in bulk synthesis?
Answer:
- HPLC-DAD/UV: Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to resolve impurities .
- LC-MS: Identify impurities via molecular ion peaks and fragmentation patterns .
Biological: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Substituent variation: Synthesize derivatives with modifications to the chlorophenyl, hydroxyethyl, or indolinyl groups .
- Assay panels: Test analogs against diverse targets (enzymes, cancer cell lines) to identify pharmacophore requirements .
- Data analysis: Use multivariate statistics (e.g., PCA) to correlate structural features with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
